molecular formula C15H20N2O3S B6931747 N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide

N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide

Cat. No.: B6931747
M. Wt: 308.4 g/mol
InChI Key: CXFCBNQHWCUDQO-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a sulfonamide group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-12-5-4-10-17(12)21(18,19)16-9-8-14-11-13-6-2-3-7-15(13)20-14/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFCBNQHWCUDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1S(=O)(=O)NCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which provides high yields and fewer side reactions . The pyrrolidine ring can be introduced through a series of substitution reactions, and the sulfonamide group is typically added via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Microwave-assisted synthesis has also been employed to enhance reaction rates and yields for benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

N-[2-(1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine-1-sulfonamide is unique due to the combination of its benzofuran and pyrrolidine rings with a sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

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